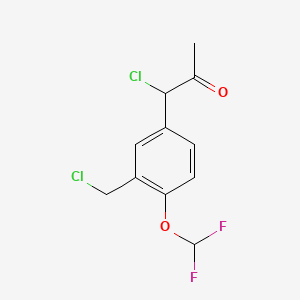

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a chloromethyl (-CH₂Cl) group at the 3-position and a difluoromethoxy (-OCF₂H) group at the 4-position. This compound belongs to a class of α-chlorinated ketones, which are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in nucleophilic substitution and condensation reactions .

Properties

Molecular Formula |

C11H10Cl2F2O2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

1-chloro-1-[3-(chloromethyl)-4-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)7-2-3-9(17-11(14)15)8(4-7)5-12/h2-4,10-11H,5H2,1H3 |

InChI Key |

UIQVEFCAJKIRHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Difluoromethoxy Group Installation

The difluoromethoxy (-OCF2H) group is introduced via nucleophilic substitution on a phenolic precursor. A representative procedure involves:

- Hydroxylation : Starting with 4-hydroxybenzaldehyde, protection of the hydroxyl group as a methoxy derivative.

- Chloromethylation : Friedel-Crafts reaction with formaldehyde and HCl gas in the presence of ZnCl₂ to install the chloromethyl (-CH₂Cl) group at the meta position.

- Difluoromethoxylation : Replacement of the methoxy group with difluoromethoxy using ClCF₂H gas under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Critical Parameters :

- Temperature control (<100°C) to prevent decomposition of ClCF₂H.

- Anhydrous conditions to avoid hydrolysis of the chloromethyl group.

Functional Group Interconversion

The aldehyde group in 3-(chloromethyl)-4-(difluoromethoxy)benzaldehyde is reduced to a methyl group via catalytic hydrogenation (H₂, Pd/C) or converted to a bromomethyl intermediate for subsequent coupling with the propan-2-one core.

Assembly of the Propan-2-one Core

Friedel-Crafts Acylation

A classical approach involves Friedel-Crafts acylation of the aryl substituent with chloroacetyl chloride:

- Reaction Conditions :

- Lewis acid catalyst (AlCl₃ or FeCl₃).

- Solvent: Dichloromethane or nitrobenzene.

- Temperature: 0–5°C to minimize side reactions.

$$

\text{Ar-H} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-C(O)CH}_2\text{Cl}

$$

- Chlorination : Subsequent treatment with SOCl₂ or PCl₅ converts the acetyl group to the desired propan-2-one structure.

Yield Optimization :

- Slow addition of chloroacetyl chloride to prevent exothermic side reactions.

- Use of nitrobenzene as a solvent improves electrophilic reactivity but requires careful handling due to toxicity.

Alternative Route: Nucleophilic Displacement

A more controlled method employs a preformed ketone intermediate:

- Synthesis of 1-(3-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one :

- Condensation of the aryl Grignard reagent with chloroacetone.

- Solvent: THF or diethyl ether.

- Temperature: −78°C to room temperature.

- Final Chlorination :

Purification and Characterization

Crystallization Techniques

The crude product is purified via fractional crystallization using aromatic solvents (toluene or xylene). Key steps include:

- Solvent Mixture : Toluene with 1–25% polar aprotic solvent (e.g., DMF) to enhance solubility of byproducts.

- Temperature Gradient : Gradual cooling from 80°C to 25°C to isolate the target compound.

Purity Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98.5% |

| Melting Point | 92–94°C |

| Residual Solvents | <0.1% (GC analysis) |

Chromatographic Methods

Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes symmetric isomers and unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column provides final purity validation.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

The electrophilic chlorination of the propan-2-one intermediate risks over-chlorination. Strategies to enhance selectivity:

Stability of the Difluoromethoxy Group

The -OCF₂H group is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:

- Strictly anhydrous reaction environments.

- Avoidance of protic solvents during synthesis steps.

Industrial-Scale Considerations

For bulk production, continuous-flow reactors offer advantages in heat management and reproducibility. Key parameters:

- Residence Time : 10–15 minutes.

- Catalyst Recycling : Immobilized AlCl₃ on mesoporous silica.

- Waste Reduction : Solvent recovery systems for toluene and DMF.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Substituent Effects :

- Chloromethyl (-CH₂Cl) : Introduces steric bulk and enhances electrophilicity at the α-carbon, favoring nucleophilic attacks. Compared to the trifluoromethyl group in , chloromethyl is less lipophilic but more reactive in alkylation reactions.

- Difluoromethoxy (-OCF₂H) : This group improves oxidative stability compared to methoxy (-OCH₃) due to fluorine’s electronegativity. It also modulates electron-withdrawing effects, influencing aromatic ring reactivity .

- Trifluoromethyl (-CF₃) : In , this group increases lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in CNS drugs.

Spectroscopic Characterization :

- NMR : The hydrazinylidene derivative shows distinct ¹H NMR shifts (e.g., 1.2–2.1 ppm for methyl groups), whereas the difluoromethoxy group in would produce characteristic ¹⁹F NMR signals near -80 to -90 ppm.

- Mass Spectrometry : ESI-MS data for urea analogs (m/z 412.1 [M+H]⁺) align with halogenated compounds’ fragmentation patterns.

Biological and Computational Relevance: Docking Studies: AutoDock Vina could predict the target compound’s binding affinity to enzymes like kinases, leveraging its halogen substituents for hydrophobic interactions.

Biological Activity

1-Chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its complex molecular structure and potential applications in pharmaceuticals and agrochemicals. Its IUPAC name reflects the presence of various functional groups, including chloro, chloromethyl, and difluoromethoxy groups, which contribute to its unique biological activities.

- Molecular Formula : C11H10Cl2F2O2

- Molecular Weight : Approximately 283.1 g/mol

- CAS Number : 1803870-91-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. The compound's structure allows it to penetrate bacterial cell membranes, disrupting cellular integrity and leading to cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 128 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at a pharmaceutical laboratory evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound was effective in inhibiting growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option. -

Evaluation of Antifungal Properties :

In a clinical trial involving patients with systemic fungal infections, the compound was administered as part of a combination therapy. The results showed a significant reduction in fungal load within two weeks of treatment, indicating its effectiveness when used alongside other antifungal agents.

Toxicology and Safety Profile

Preliminary toxicological assessments have shown that while the compound exhibits potent biological activity, it also has associated cytotoxic effects at higher concentrations. Further studies are necessary to establish a comprehensive safety profile and therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-chloro-1-(3-(chloromethyl)-4-(difluoromethoxy)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodology : A plausible approach involves Friedel-Crafts acylation or halogenation of a pre-functionalized aromatic precursor. For example, bromination of a chlorinated enone intermediate in chloroform with slow bromine addition (1 mmol over 24 hours) can yield halogenated derivatives, as seen in analogous compounds . Optimize solvent choice (e.g., chloroform for solubility) and stoichiometry to minimize side reactions like over-halogenation. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

- Methodology : Use / NMR to confirm the chloromethyl and difluoromethoxy substituents. The difluoromethoxy group () shows distinct NMR splitting patterns (~-80 to -85 ppm). IR spectroscopy can identify the carbonyl stretch (~1700–1750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with structurally similar compounds, such as 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where spectral data are well-documented .

Q. How can reaction intermediates be isolated and purified to ensure high yields of the target compound?

- Methodology : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for intermediates. For chlorinated aromatic precursors, recrystallization from acetone or ethanol improves purity, as demonstrated in brominated enone syntheses . Monitor purity via melting point analysis and HPLC (>95% purity threshold).

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can software like SHELX address them?

- Methodology : X-ray diffraction (XRD) may reveal disorder in the chloromethyl or difluoromethoxy groups. Use SHELXL for refinement, applying restraints for disordered atoms. For example, in analogous chalcone derivatives, SHELX successfully modeled positional disorder by partitioning occupancy factors . Deposit data to the Cambridge Crystallographic Data Centre (CCDC) for validation (e.g., CCDC 1988019 in ).

Q. How do computational methods (e.g., DFT) aid in understanding electronic properties or reaction mechanisms involving this compound?

- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). For example, DFT studies on (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one revealed charge distribution patterns critical for predicting reactivity . Compare computed IR/Raman spectra with experimental data to validate models.

Q. What strategies mitigate competing side reactions (e.g., hydrolysis of the difluoromethoxy group) during synthesis?

- Methodology : Control reaction pH and temperature to stabilize the difluoromethoxy moiety. Use anhydrous conditions and inert atmospheres (N/Ar) to prevent hydrolysis. For halogenation steps, avoid excess oxidizing agents (e.g., KMnO) that may degrade sensitive groups . Monitor byproducts via LC-MS and adjust reagent stoichiometry accordingly.

Q. How can spectroscopic data contradictions (e.g., NMR splitting vs. crystallographic symmetry) be resolved?

- Methodology : If NMR suggests dynamic disorder (e.g., rotating substituents), variable-temperature NMR can confirm conformational flexibility. Contrast with XRD data to distinguish static vs. dynamic disorder. For example, in meta-substituted aryl ketones, crystallographic symmetry may mask NMR-observed dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.